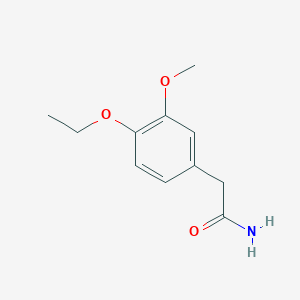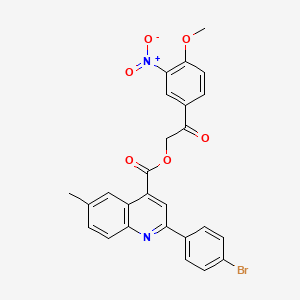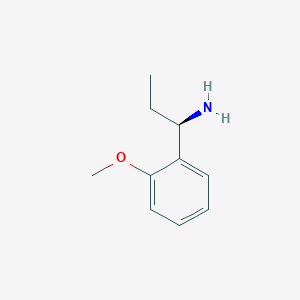
Heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bromo-2-(4-bromofenil)quinolina-4-carboxilato de heptilo es un compuesto orgánico sintético con la fórmula molecular C23H23Br2NO2 y un peso molecular de 505.253 g/mol . Este compuesto es parte de la familia de la quinolina, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos como la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-bromo-2-(4-bromofenil)quinolina-4-carboxilato de heptilo generalmente implica reacciones orgánicas de varios pasos. Un método común es la reacción de acoplamiento Suzuki-Miyaura, que es una reacción de acoplamiento cruzado catalizada por paladio entre un haluro de arilo y un compuesto organoborano . Las condiciones de reacción generalmente implican el uso de un catalizador de paladio, una base como el carbonato de potasio y un solvente como el tolueno o el etanol. La reacción se lleva a cabo bajo una atmósfera inerte, típicamente nitrógeno o argón, a temperaturas elevadas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y rentabilidad. Esto podría incluir el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-bromo-2-(4-bromofenil)quinolina-4-carboxilato de heptilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo en el compuesto pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reacciones de oxidación y reducción: El anillo de quinolina puede sufrir reacciones de oxidación y reducción, alterando sus propiedades electrónicas y su reactividad.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento adicionales para formar moléculas más complejas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
N-bromosuccinimida (NBS): para reacciones de bromación.
Catalizadores de paladio: para reacciones de acoplamiento.
Agentes oxidantes: como el permanganato de potasio para reacciones de oxidación.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales, mientras que las reacciones de oxidación pueden producir N-óxidos de quinolina.
Aplicaciones Científicas De Investigación
El 6-bromo-2-(4-bromofenil)quinolina-4-carboxilato de heptilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a su capacidad de interactuar con objetivos biológicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-bromo-2-(4-bromofenil)quinolina-4-carboxilato de heptilo implica su interacción con objetivos moleculares específicos. El sistema de anillo de quinolina puede intercalarse con el ADN, interrumpiendo su función y provocando posibles efectos anticancerígenos . Además, el compuesto puede inhibir ciertas enzimas, afectando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
6-bromo-2-(4-clorofenil)quinolina-4-carboxilato de heptilo: Estructura similar, pero con un átomo de cloro en lugar de un átomo de bromo.
2-(4-bromofenil)-4-quinolinecarboxilato de heptilo: Estructura similar, pero con un patrón de sustitución diferente en el anillo de quinolina.
Singularidad
El 6-bromo-2-(4-bromofenil)quinolina-4-carboxilato de heptilo es único debido a su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica. La presencia de dos átomos de bromo puede mejorar su capacidad para participar en reacciones químicas adicionales y potencialmente aumentar su eficacia biológica.
Propiedades
Número CAS |
355419-73-7 |
|---|---|
Fórmula molecular |
C23H23Br2NO2 |
Peso molecular |
505.2 g/mol |
Nombre IUPAC |
heptyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C23H23Br2NO2/c1-2-3-4-5-6-13-28-23(27)20-15-22(16-7-9-17(24)10-8-16)26-21-12-11-18(25)14-19(20)21/h7-12,14-15H,2-6,13H2,1H3 |
Clave InChI |
JNWBEVPJUNPNRB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B12050849.png)
![2-Oxo-2-phenylethyl 8-methyl-2-(4'-methyl-[1,1'-biphenyl]-4-yl)quinoline-4-carboxylate](/img/structure/B12050851.png)




![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)
![methyl 4-[({[(5E)-5-benzylidene-4-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12050893.png)


![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)

![Dimethyl 7-(3-nitrobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate](/img/structure/B12050916.png)

